isopropyl 5-(3,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Isopropyl 5-(3,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Its structure includes a 3,4-dichlorophenyl group at position 5, methyl substituents at positions 2 and 7, and an isopropyl ester at position 4.
Properties
Molecular Formula |
C18H18Cl2N2O3S |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
propan-2-yl 5-(3,4-dichlorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-8(2)25-17(24)14-9(3)21-18-22(16(23)10(4)26-18)15(14)11-5-6-12(19)13(20)7-11/h5-8,10,15H,1-4H3 |
InChI Key |
WVKQZNGKFUZXKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 5-(3,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-(3,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolopyrimidine derivatives.
Scientific Research Applications
Chemical Synthesis and Structure
The synthesis of thiazolo-pyrimidine derivatives typically involves multi-step synthetic pathways. For instance, the compound can be synthesized through cyclization reactions involving thiazole and pyrimidine precursors. The structural characterization is often confirmed using techniques such as NMR spectroscopy and X-ray crystallography, which provide insights into the three-dimensional arrangement of atoms in the molecule.
Anticancer Properties
Research indicates that thiazolo-pyrimidine derivatives exhibit significant anticancer activity. In a study evaluating various derivatives against different cancer cell lines (A375, C32, DU145, MCF-7), several compounds demonstrated potent antiproliferative effects. The presence of electronegative substituents like chlorine was noted to enhance biological activity by affecting the compound's interaction with cellular targets .
Case Study 1: Antiproliferative Activity Evaluation
In a recent study published in MDPI, researchers synthesized a series of thiazolo-pyrimidine derivatives and tested their antiproliferative activity against multiple cancer cell lines. Among the synthesized compounds, one derivative exhibited a significant reduction in cell viability across all tested lines compared to controls. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the thiazole ring were crucial for enhancing efficacy .
Case Study 2: Safety Profile Assessment
Another study explored the safety profile of thiazolo-pyrimidine derivatives in animal models. The results indicated that certain compounds had favorable safety margins with minimal toxicity observed at therapeutic doses. This suggests potential for further development into clinical candidates for cancer therapy .
Potential Therapeutic Applications
Given its promising biological activity, isopropyl 5-(3,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate may find applications in:
- Cancer Treatment : As a lead compound in developing new anticancer therapies.
- Combination Therapies : Potentially used in conjunction with other chemotherapeutic agents to enhance efficacy and reduce resistance.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of isopropyl 5-(3,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Thiazolo[3,2-a]Pyrimidine Derivatives
Key Observations:
Ester Group Influence: The isopropyl ester in the target compound likely increases lipophilicity (ClogP ~5.5 estimated) compared to ethyl esters (ClogP ~4.95 for ethyl derivatives) . This may enhance membrane permeability and bioavailability.
Bromo vs. Chloro: The 4-bromo substituent in may offer similar electronic effects but with increased steric hindrance compared to the target compound's dichloro group.
Table 2: Reaction Yields and Conditions
Physicochemical and Crystallographic Properties
- Crystal Packing : The fused thiazolo[3,2-a]pyrimidine core in analogs exhibits puckering (flattened boat conformation) with dihedral angles of ~80° between aromatic rings, as seen in ethyl 7-methyl-5-phenyl derivatives . The 3,4-dichlorophenyl group in the target compound may induce distinct packing via C–H···O and halogen bonding .
- Hydrogen Bonding : The 3-oxo group participates in bifurcated hydrogen bonds, stabilizing crystal structures. For example, ethyl 5-phenyl derivatives form chains along the c-axis via C–H···O interactions .
Biological Activity
Isopropyl 5-(3,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a thiazolo-pyrimidine core, which is known for various biological activities. Its molecular formula is , and it has a molecular weight of 392.27 g/mol.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial properties. A study indicated that compounds similar to this compound displayed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Thiazole derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro studies demonstrated that certain derivatives could reduce the levels of TNF-alpha and IL-6 in macrophages .
Anticancer Potential
Preliminary studies suggest that the compound may have anticancer effects. In vitro assays revealed that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The compound's ability to target specific cellular pathways makes it a candidate for further investigation in cancer therapy.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
- Receptor Modulation : The compound may act on specific receptors involved in pain and inflammation pathways.
Case Studies
Q & A
Q. What synthetic methodologies are recommended for preparing this thiazolo[3,2-a]pyrimidine derivative?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Core formation : Condense 2-aminothiazole derivatives with β-keto esters under acidic conditions (e.g., acetic acid/acetic anhydride) to form the thiazolo[3,2-a]pyrimidine scaffold .
Substituent introduction : Introduce the 3,4-dichlorophenyl group via nucleophilic substitution or Suzuki-Miyaura coupling. The isopropyl ester can be installed using alkylation or transesterification .
Q. How can the spatial structure of this compound be confirmed?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve the 3D structure. Key steps:
Crystallization : Recrystallize from ethyl acetate/ethanol (3:2) to obtain suitable crystals .
Data analysis : Confirm the dihedral angle between the thiazolo-pyrimidine core and dichlorophenyl group (expected: ~80–85°, similar to analogs ).
- Alternative methods : Compare experimental NMR shifts (¹H/¹³C) with DFT-calculated values to validate substituent positions .
Advanced Research Questions
Q. How do steric and electronic effects of the 3,4-dichlorophenyl substituent influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric effects : The 3,4-dichloro substitution creates steric hindrance, reducing reactivity in Suzuki-Miyaura couplings. Mitigate by using bulky Pd catalysts (e.g., XPhos Pd G3) .
- Electronic effects : Electron-withdrawing Cl groups increase electrophilicity at the C5 position, facilitating nucleophilic attacks. Quantify via Hammett substituent constants (σ≈0.23 for 3-Cl, σ≈0.78 for 4-Cl) .
- Experimental validation : Compare reaction rates with mono-chlorinated analogs using kinetic studies .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- Methodological Answer : Use SwissADME or Molinspiration tools to predict:
Lipophilicity : LogP values (~3.5–4.0) due to dichlorophenyl and isopropyl ester groups .
Solubility : Low aqueous solubility (predicted <10 µM) necessitates formulation optimization (e.g., nanoemulsions) .
Q. How to resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay optimization : Standardize protocols (e.g., cell line viability assays vs. enzymatic inhibition) to reduce variability .
- Data triangulation : Combine in vitro (e.g., IC50) and in silico (molecular docking) results. For example, if cytotoxicity contradicts enzyme inhibition, check off-target effects via proteome profiling .
- Case study : Analogous thiazolo[3,2-a]pyrimidines showed conflicting COX-2 inhibition data, resolved by crystallizing enzyme-ligand complexes .
Key Research Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
